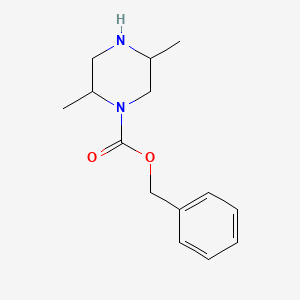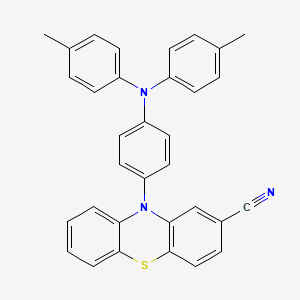
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile is an organic compound that has garnered significant interest due to its unique structural and electronic properties. This compound is part of the phenothiazine family, which is known for its applications in various fields such as organic electronics, photodynamic therapy, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-(Di-p-tolylamino)benzaldehyde with phenothiazine derivatives under specific conditions. For instance, 4-(Di-p-tolylamino)benzaldehyde can be dispersed in ethanol and refluxed with phenothiazine derivatives in the presence of a base like piperidine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
化学反応の分析
Types of Reactions
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine sulfoxides or sulfones, while reduction could produce amine derivatives.
科学的研究の応用
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Photodynamic Therapy: Explored for its potential in treating cancer through light-activated mechanisms.
Fluorescence Detection: Utilized in sensitive detection methods due to its luminescent properties.
Biological Imaging: Employed in imaging techniques for its near-infrared fluorescence, which offers deep tissue penetration and minimal damage to biological tissues.
作用機序
The mechanism of action of 10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile involves its interaction with molecular targets through its electronic properties. The compound can engage in electron transfer processes, making it effective in applications like organic electronics and photodynamic therapy. The pathways involved often include the generation of reactive oxygen species (ROS) when exposed to light, which can induce cell damage in photodynamic therapy .
類似化合物との比較
Similar Compounds
4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]: Known for its use in organic photodetectors.
Tris(4-carbazoyl-9-ylphenyl)amine: Used in OLEDs for its hole-transporting properties.
N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine: Another hole-transporting material used in organic electronics.
Uniqueness
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile stands out due to its combination of phenothiazine and di-p-tolylamino groups, which provide unique electronic properties. This makes it particularly effective in applications requiring efficient electron transfer and luminescence.
特性
分子式 |
C33H25N3S |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
10-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C33H25N3S/c1-23-7-12-26(13-8-23)35(27-14-9-24(2)10-15-27)28-16-18-29(19-17-28)36-30-5-3-4-6-32(30)37-33-20-11-25(22-34)21-31(33)36/h3-21H,1-2H3 |
InChIキー |
GYHGOXFBYIRJEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



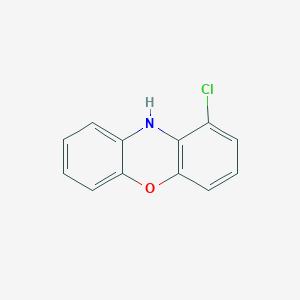
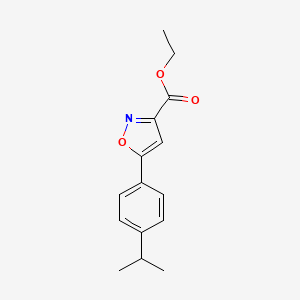

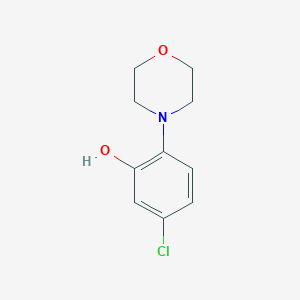

![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)


![O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride](/img/structure/B13695488.png)
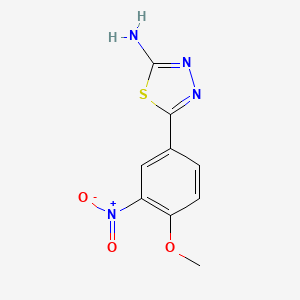
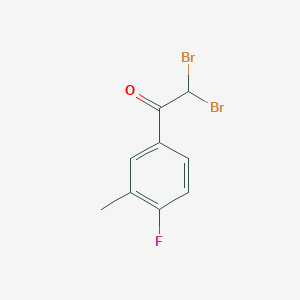
![7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13695500.png)
